molecular formula C12H10BrNO3 B12821582 4-(7-Bromo-1H-indol-3-yl)-4-oxobutanoic acid

4-(7-Bromo-1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B12821582
M. Wt: 296.12 g/mol
InChI Key: KCCNGYMPFKRIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-Bromo-1H-indol-3-yl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 7-position of the indole ring and a butanoic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Bromo-1H-indol-3-yl)-4-oxobutanoic acid typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid.

    Formation of 4-Oxobutanoic Acid Moiety: The brominated indole is then reacted with succinic anhydride in the presence of a catalyst such as pyridine to introduce the 4-oxobutanoic acid group.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination and subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

4-(7-Bromo-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 7-substituted indole derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

4-(7-Bromo-1H-indol-3-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

4-(7-bromo-1H-indol-3-yl)-4-oxobutanoic acid

InChI

InChI=1S/C12H10BrNO3/c13-9-3-1-2-7-8(6-14-12(7)9)10(15)4-5-11(16)17/h1-3,6,14H,4-5H2,(H,16,17)

InChI Key

KCCNGYMPFKRIJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C(=O)CCC(=O)O

Origin of Product

United States

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